3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide
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Overview
Description
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is a chemical compound with the CAS Number: 2172562-29-5 . It has a molecular weight of 312.95 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 312.95 .Scientific Research Applications
Synthetic Chemistry Applications
3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide serves as a precursor in the synthesis of complex organic compounds. For example, it is used in the preparation of derivatives containing substituents in specific positions of the benzoic acid structure, facilitating the study of electrophilic substitution reactions and their mechanisms (Cavill, 1945). Additionally, its application in synthesizing high sensitivity Trinder reactive alternative enzymatic methods for determining phenol showcases its importance in developing analytical chemistry tools (Feng Yu-chuan, 2012).
Agricultural Science
In agricultural science, derivatives of this compound contribute to herbicide resistance. Transgenic plants expressing specific detoxification genes show resistance to herbicides, highlighting a pathway to developing crops with enhanced survival traits against chemical treatments (Stalker, Mcbride, & Malyj, 1988).
Pharmacology and Drug Development
In the context of pharmacology and drug development, this compound has been investigated as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid through a series of reactions including bromination, diazo, and hydrolysis, leading to compounds with potential applications in medical research (Yu-chuan, 2012).
Environmental Science
Research into the biodegradation of herbicides like bromoxynil indicates that compounds similar to this compound are involved in the metabolic pathways enabling certain bacterial species to utilize these substances as nitrogen sources. This highlights its relevance in environmental science, particularly in understanding and improving the bioremediation of herbicide-contaminated sites (Mcbride, Kenny, & Stalker, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-amino-2-bromo-5-hydroxybenzoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNAAWSQUWQJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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